コロンビアナジン

概要

説明

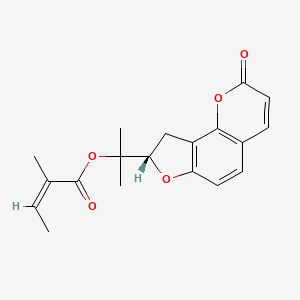

コロンビアナジンは、Angelica pubescens および Angelica decursiva の根から単離された天然クマリン化合物です。 抗炎症、抗がん、血小板凝集阻害などの多様な生物活性を示すことが知られています 。 この化合物は、伝統的に中国医学でリウマチ性疾患やその他の炎症性疾患の治療に使用されてきました .

2. 製法

合成経路と反応条件: コロンビアナジンは、アンジェリカ酸のカルボキシル基と2-[(8S)-2-オキソ-8,9-ジヒドロ-2H-フロ2,3-hベンゾピラン-8-イル]プロパン-2-オール のヒドロキシル基の正式な縮合によって合成することができます。 この反応は、一般的にエステル化プロセスを促進するために有機溶媒と触媒を使用します。

工業生産方法: 産業的には、コロンビアナジンはしばしば、マクロポーラス樹脂と分取用高速液体クロマトグラフィー(PHPLC)を組み合わせてAngelica pubescensの根から抽出されます 。 この方法は、植物に含まれる他のクマリンとともに、コロンビアナジンの効率的な分離と濃縮を可能にします。

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other bioactive coumarins.

Biology: Investigated for its anti-inflammatory and anticancer properties.

Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and liver injuries

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

作用機序

コロンビアナジンは、複数の分子標的と経路を通じてその効果を発揮します。

抗炎症作用: 核因子κB(NF-κB)とマイトジェン活性化プロテインキナーゼ(MAPKs)の活性化を阻害し、炎症性サイトカインの産生を減少させます.

抗がん活性: カスパーゼ-9、カスパーゼ-3、Bax、Bcl-2、Bim、およびBidを調節することによって、癌細胞のアポトーシスを誘導します.

血小板凝集阻害: カルシウムシグナル伝達経路を阻害し、血小板凝集を阻止します.

6. 類似化合物の比較

コロンビアナジンは、その特定の生物活性と分子構造のために、クマリンの中でユニークです。 類似の化合物には次のようなものがあります。

コロンビアネチン: コロンビアナジンの代謝産物であり、抗炎症作用と鎮痛作用を有します.

ウンベリフェロン: 抗酸化作用と抗炎症作用を有する別のクマリンです.

アンジェロール: Angelica pubescensに見られ、抗炎症作用で知られています.

コロンビアナジンは、その強力な抗炎症作用と抗がん作用が際立っており、さらなる研究開発に有望な化合物です。

生化学分析

Biochemical Properties

Columbianadin interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to inhibit the phosphorylation of phospholipase C (PLC)γ2, protein kinase C (PKC), Akt (protein kinase B), and mitogen-activated protein kinases (MAPKs; extracellular signal-regulated kinase [ERK] 1/2 and c-Jun N-terminal kinase [JNK] 1/2, but not p38 MAPK) in collagen-activated platelets .

Cellular Effects

Columbianadin has been shown to have anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 cell activation . It decreases LPS-induced expressions of TNF-α, IL-1β, and iNOS and NO production in RAW 264.7 cells and mouse liver .

Molecular Mechanism

Columbianadin exerts its effects at the molecular level through various mechanisms. It inhibits LPS-induced ERK and JNK phosphorylation, increases IκBα levels, and inhibits NF-κB p65 phosphorylation and its nuclear translocation . It also suppresses the LPS-mediated inflammatory response mainly through the inactivation of the NOD1 and NF-κB p65 signaling pathways .

Temporal Effects in Laboratory Settings

It has been reported that Columbianadin has significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 cell activation .

Dosage Effects in Animal Models

In animal models, Columbianadin and another major coumarin of RAP osthole (OST), have been found to inhibit both mechanical and cold hypersensitivity induced by oxaliplatin . The inhibitory effects of Columbianadin and OST on the oxaliplatin-induced mechanical allodynia were prevented by gabapentin .

Metabolic Pathways

It has been reported that Columbianadin has significant effects on the NF-κB and MAPK signaling pathways .

Transport and Distribution

A study has reported the simultaneous determination of Columbianadin and its metabolite Columbianetin in rat plasma, suggesting that Columbianadin can be distributed in the body .

準備方法

Synthetic Routes and Reaction Conditions: Columbianadin can be synthesized through the formal condensation of the carboxy group of angelic acid with the hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo2,3-hbenzopyran-8-yl]propan-2-ol . The reaction typically involves the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, columbianadin is often extracted from the roots of Angelica pubescens using macroporous resins combined with preparative high-performance liquid chromatography (PHPLC) . This method allows for the efficient separation and enrichment of columbianadin along with other coumarins present in the plant.

化学反応の分析

反応の種類: コロンビアナジンは、次のようなさまざまな化学反応を受けます。

酸化: コロンビアナジンは、類似の生物活性を有する代謝産物であるコロンビアネチンを生成するために酸化することができます.

還元: 還元反応は、その官能基を変換し、その生物活性を変化させる可能性があります。

置換: コロンビアナジンは、官能基が他の原子または基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 適切な条件下で、さまざまな求核剤と求電子剤を使用できます。

主な生成物:

コロンビアネチン: 酸化によって生成されます。

改変されたクマリン: 置換反応によって生成されます。

4. 科学研究における用途

化学: 他の生物活性クマリンを合成するための前駆体として使用されます.

生物学: 抗炎症作用と抗がん作用について調査されています.

医学: 炎症性疾患、がん、肝臓損傷の治療のための潜在的な治療薬です

産業: 医薬品やニュートラシューティカルの開発に利用されています。

類似化合物との比較

Columbianadin is unique among coumarins due to its specific biological activities and molecular structure. Similar compounds include:

Columbianetin: A metabolite of columbianadin with anti-inflammatory and analgesic properties.

Umbelliferone: Another coumarin with antioxidant and anti-inflammatory effects.

Angelol: Found in Angelica pubescens, known for its anti-inflammatory activity.

Columbianadin stands out for its potent anti-inflammatory and anticancer activities, making it a valuable compound for further research and development.

特性

IUPAC Name |

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBPWOXWIRQOQ-GHAIFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317565 | |

| Record name | Columbianadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-13-9 | |

| Record name | Columbianadin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5058-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Columbianadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Columbianadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Columbianadin suppresses the inflammatory response triggered by lipopolysaccharide (LPS) primarily by inhibiting the NOD1 and NF-κB p65 signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [] Further research suggests that CBN's anti-inflammatory action might involve the JAK2/STAT3 and JAK2/p38/NF-κB signaling pathways.

ANone: [] Yes, studies indicate that CBN exhibits antioxidant properties. It has been observed to reduce hydroxyl radical (•OH) generation and elevate the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, in LPS-stimulated RAW 264.7 cells. [] In a study investigating doxorubicin-induced cardiotoxicity, CBN mitigated cardiac injury, oxidative stress, and apoptosis partly by upregulating silent information regulator 1 (Sirt1) and decreasing the acetylation of forkhead box O1 (FOXO1).

ANone: [] Research shows that CBN can induce both apoptosis and necroptosis in HCT116 colon cancer cells. At lower concentrations, it triggers apoptosis, while higher concentrations lead to necroptosis. This dual effect on cell death pathways highlights its potential as an anti-cancer agent.

ANone: The molecular formula of Columbianadin is C20H20O7, and its molecular weight is 372.37 g/mol.

ANone: [] Yes, spectroscopic data including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and surface-enhanced Raman spectroscopy (SERS) has been used to characterize CBN. These techniques provide information about its functional groups, structure, and vibrational modes.

ANone: The provided research papers primarily focus on Columbianadin's biological activities and pharmacokinetic properties. Information on its material compatibility and stability under various conditions is limited.

ANone: The available research does not indicate any catalytic properties or applications of Columbianadin. Its primary focus in the scientific literature is on its biological activities.

ANone: [] Yes, molecular docking studies have been employed to investigate the interaction of CBN and osthole with target proteins, such as PTGS1 and PTGS2. This approach helps to understand the binding affinities and potential mechanisms of action at a molecular level.

ANone: [] While the provided research focuses on CBN's pharmacokinetic profile in rats after oral administration, specific details regarding its stability under various storage conditions are limited. Research highlights the need for appropriate formulation strategies to enhance its bioavailability, potentially through encapsulation techniques.

ANone: The provided research papers focus on the scientific and pharmacological aspects of Columbianadin. Information regarding specific SHE (Safety, Health, and Environment) regulations is outside the scope of these studies.

ANone: [] The bioavailability of CBN was found to be relatively low. In one study using rats, the oral bioavailability at a dose of 10 mg/kg was determined to be 2.57%. This suggests that CBN might undergo significant first-pass metabolism.

ANone: [] While specific metabolic pathways haven't been fully elucidated, CBN is known to be metabolized in the liver and potentially other tissues. Its metabolite, columbianetin, is found in various tissues, especially in the digestive system. Excretion routes haven't been thoroughly investigated.

ANone: [] Yes, following intravenous administration in rats, CBN exhibited rapid distribution, with the heart showing the highest uptake, suggesting it could be a primary target organ. Furthermore, its metabolite, columbianetin, showed a higher concentration in the digestive system compared to other analyzed tissues.

ANone: [, ] RAW 264.7 macrophages, THP-1 human monocytic cells, and HCT116 colon cancer cells are among the cell lines used to investigate CBN's anti-inflammatory, anti-cancer, and cytoprotective properties.

ANone: [, ] A rat model of doxorubicin-induced cardiotoxicity was used to evaluate the cardioprotective effects of CBN. A mouse model of LPS-induced acute liver inflammation was also employed to assess its anti-inflammatory effects.

ANone: The development of resistance to Columbianadin and its potential for cross-resistance with other compounds has not been extensively studied in the provided research papers.

ANone: While the research highlights Columbianadin's therapeutic potential, detailed toxicity studies evaluating its long-term effects are limited. Further research is needed to establish its safety profile comprehensively.

ANone: Current research primarily focuses on understanding Columbianadin's biological activities and its in vivo distribution. Specific strategies for targeted drug delivery are not extensively explored in the provided papers.

ANone: Research regarding the use of biomarkers to predict CBN's efficacy or monitor treatment response is limited. Further studies are required to explore the potential of biomarkers in CBN research.

ANone: [, , , ] High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) are the most widely used methods for quantifying CBN in biological samples like plasma and tissues. These methods offer high sensitivity and selectivity.

ANone: [] Yes, quantitative 1H-qNMR has also been explored as a method for the simultaneous determination of CBN, osthole, and isoimperatorin in Angelicae Pubescentis Radix. This technique offers advantages in terms of speed and simplicity.

ANone: The environmental impact and degradation pathways of Columbianadin have not been extensively studied in the provided research papers.

ANone: Specific studies on the dissolution rate and solubility of Columbianadin in various media are limited. Further research is needed to understand how these factors might influence its bioavailability and efficacy.

ANone: [] Yes, analytical methods, particularly HPLC and LC-MS/MS, employed for quantifying CBN in biological samples are rigorously validated for linearity, sensitivity, accuracy, precision, and recovery.

ANone: While the research highlights the importance of standardized extraction methods for consistent CBN content in plant material, specific details regarding quality control and assurance during large-scale production are not extensively discussed.

ANone: The potential for CBN to elicit an immune response or its effects on the immune system hasn't been thoroughly investigated in the provided studies.

ANone: The interaction of Columbianadin with drug transporters and its impact on absorption, distribution, and elimination requires further research.

ANone: The potential for CBN to induce or inhibit drug-metabolizing enzymes and its implications for drug interactions hasn't been extensively studied.

ANone: Data regarding the biocompatibility and biodegradability of Columbianadin are limited. Further research is needed to assess its long-term effects on biological systems and the environment.

ANone: While the research focuses on Columbianadin, comparisons with alternative compounds or strategies for specific therapeutic applications are limited.

ANone: The research primarily focuses on the pharmacological aspects of Columbianadin, and information regarding its recycling and waste management is not discussed.

ANone: The provided research papers do not specifically address the research infrastructure and resources related to Columbianadin.

ANone: [] Columbianadin was first isolated and structurally characterized from the plant Lomatium columbianum. Since then, research has focused on its isolation from various other plant sources, including Angelica pubescens, and exploring its diverse biological activities.

ANone: [] The study of CBN exemplifies cross-disciplinary research, integrating knowledge from natural product chemistry, pharmacology, molecular biology, and computational modeling to elucidate its therapeutic potential and underlying mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)